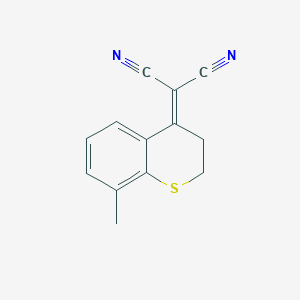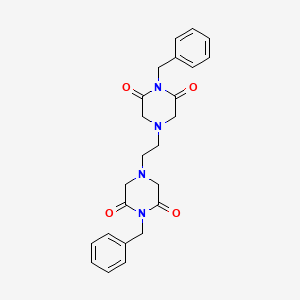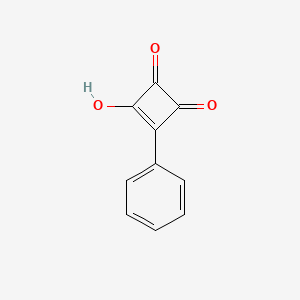
3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C10H6O3 It is a derivative of cyclobutene and is characterized by the presence of a hydroxyl group and a phenyl group attached to the cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetylene with maleic anhydride in the presence of a catalyst to form the desired cyclobutene derivative. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of phenylcyclobutene-1,2-dione or phenylcyclobutene-1,2-dicarboxylic acid.
Reduction: Formation of 3-hydroxy-4-phenylcyclobutanol or 3-phenylcyclobutane.
Substitution: Formation of various substituted phenylcyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.
3-Phenyl-4-hydroxy-3-cyclobutene-1,2-dione: A closely related compound with similar chemical properties.
Uniqueness
3-Hydroxy-4-phenylcyclobut-3-ene-1,2-dione is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclobutene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
708-10-1 |
|---|---|
Molekularformel |
C10H6O3 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
3-hydroxy-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5,11H |
InChI-Schlüssel |
YSWWAKJDYMKMGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



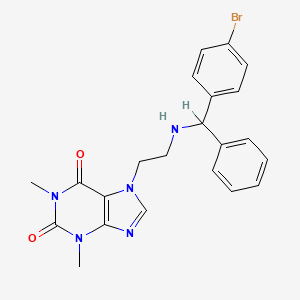
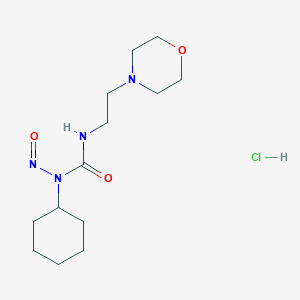
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)
![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
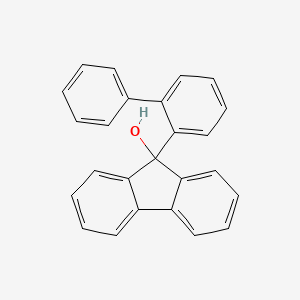
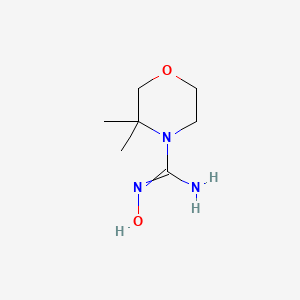
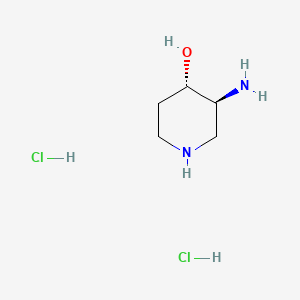
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
